Glyoxylic acid

Description

Glyoxylic acid is a 2-oxo monocarboxylic acid that is acetic acid bearing an oxo group at the alpha carbon atom. It has a role as a human metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 2-oxo monocarboxylic acid and an aldehydic acid. It is a conjugate acid of a glyoxylate.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

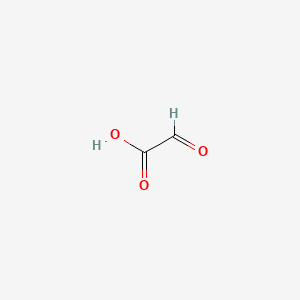

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxaldehydic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLFWLYXYJOTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O3 | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2706-75-4 (hydrochloride salt), 2990-19-4 (calcium salt) | |

| Record name | Glyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021594 | |

| Record name | Glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Supplied as a 50% aqueous solution. Colorless to straw yellow. (USCG, 1999), Liquid, Solid with an obnoxious odor; Deliquesces quickly to form a syrup in contact with air; [Merck Index] Found as colorless to straw-yellow 50% aqueous solution; [CAMEO] 50% aqueous solution is colorless to light yellow viscous liquid; [MSDSonline] | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water; slightly soluble in ethanol, ethyl ether, and benzene | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.342 (USCG, 1999) - Denser than water; will sink, 1.42 @ 20 °C/4 °C | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.06 [mmHg] | |

| Record name | Glyoxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic crystals from water, Rhombic prisms obtained from water with 1/2 mol of water of crystallization. | |

CAS No. |

298-12-4, 563-96-2 | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glyoxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyoxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dihydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ39C92HH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 °C, Crystals from water; melting point: 70-75 °C; obnoxious odor; strong corrosive acid; K= 4.6X10-4; deliquesces; attacks most stable metals except certain stainless steel alloys; aq soln tend to acquire a yellow tint. /glyoxylic acid hemihydrate/, Crystals; MP: approx 50 °C; highly hygroscopic /Glyoxylic acid monohydrate/, -93 °C | |

| Record name | Glyoxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Glyoxylic Acid in Biological Systems: a Metabolic Hub

The Glyoxylate (B1226380) Cycle in Plants, Bacteria, and Fungi

The glyoxylate cycle serves as an anabolic pathway that bypasses the decarboxylation steps of the TCA cycle, enabling the net conversion of acetyl-CoA into four-carbon dicarboxylic acids. wikipedia.orgnih.govproteopedia.org This is particularly important for organisms that need to synthesize carbohydrates from fatty acids. wikipedia.orguomosul.edu.iq The cycle operates in specific cellular compartments; in plants, it occurs in specialized peroxisomes called glyoxysomes, while in bacteria and fungi, it can occur in the cytoplasm and peroxisomes. nih.govuomosul.edu.iq

Isocitrate Lyase Activity and Glyoxylate Formation

A pivotal step in the glyoxylate cycle is catalyzed by the enzyme isocitrate lyase (ICL). wikipedia.orginflibnet.ac.inwikipedia.org This enzyme cleaves isocitrate, a six-carbon intermediate also found in the TCA cycle, into two products: the four-carbon succinate (B1194679) and the two-carbon glyoxylate. wikipedia.orginflibnet.ac.inwikipedia.orguniprot.org This reaction is the defining step of the glyoxylate cycle, diverting isocitrate away from the oxidative decarboxylation steps of the TCA cycle. wikipedia.orginflibnet.ac.in

Succinate and Malate (B86768) Production

Following the formation of glyoxylate, another key enzyme of the cycle, malate synthase, catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA to form malate. wikipedia.orgproteopedia.orginflibnet.ac.in Succinate, the other product of the isocitrate lyase reaction, can enter the TCA cycle. wikipedia.orginflibnet.ac.in Malate produced by malate synthase can then be oxidized to oxaloacetate, regenerating the starting molecule for the cycle and providing a precursor for gluconeogenesis. wikipedia.orginflibnet.ac.in

Gluconeogenesis and Lipid Mobilization Mechanisms

The glyoxylate cycle is intrinsically linked to gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.orgnih.govuomosul.edu.iq The four-carbon compounds (succinate and malate) produced by the cycle can be converted to oxaloacetate, which then serves as the starting point for gluconeogenesis. wikipedia.orgnih.govinflibnet.ac.in This pathway is particularly vital in plants during seed germination, allowing them to convert stored lipids (via acetyl-CoA) into carbohydrates necessary for the growth of the seedling before photosynthesis begins. wikipedia.orguomosul.edu.iq Similarly, in microorganisms, the glyoxylate cycle enables growth on two-carbon substrates by facilitating the synthesis of carbohydrates and other essential organic compounds. wikipedia.orgnih.gov

Interconnection with the Tricarboxylic Acid (TCA) Cycle

The glyoxylate cycle shares several enzymes and intermediates with the TCA cycle, highlighting their interconnectedness in cellular metabolism. proteopedia.orgtaylorandfrancis.com While the glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle, it utilizes enzymes such as citrate (B86180) synthase, aconitase, succinate dehydrogenase, fumarase, and malate dehydrogenase, which are also part of the TCA cycle. proteopedia.orgtaylorandfrancis.com The succinate produced in the glyoxylate cycle can directly enter the TCA cycle and be converted to oxaloacetate. wikipedia.orgnih.govinflibnet.ac.in

Interconnection with the Tricarboxylic Acid (TCA) Cycle

Shared Metabolic Intermediates: Oxaloacetate

Glyoxylic Acid in Photorespiration Pathway

This compound is a crucial intermediate in the photorespiration pathway, also known as the oxidative photosynthetic carbon cycle or C2 cycle. wikipedia.orguoanbar.edu.iqbyjus.comtutorsglobe.comeagri.org This pathway is essential for oxygenic phototrophs, including plants, and operates to metabolize a byproduct of the enzyme RuBisCO. wikipedia.orguoanbar.edu.iqbyjus.comcorpuspublishers.comresearchgate.netpnas.orgoup.comoup.com Photorespiration occurs in three different organelles: chloroplasts, peroxisomes, and mitochondria. uoanbar.edu.iqbyjus.comtutorsglobe.com

Conversion from Glycolate (B3277807) via Glycolate Oxidase

In the photorespiration pathway, this compound is primarily formed from the oxidation of glycolate. wikipedia.orgatamanchemicals.comuoanbar.edu.iqbyjus.comtutorsglobe.com This reaction takes place in the peroxisomes and is catalyzed by the enzyme glycolate oxidase (GOX). wikipedia.orgatamanchemicals.comuoanbar.edu.iqbyjus.comtutorsglobe.compnas.orgmdpi.com Glycolate is initially produced in the chloroplast when RuBisCO oxygenates ribulose-1,5-bisphosphate (RuBP), leading to the formation of 3-phosphoglycerate (B1209933) (3-PGA) and 2-phosphoglycolate (B1263510) (2-PG). uoanbar.edu.iqbyjus.comtutorsglobe.comcorpuspublishers.compnas.orgoup.comoup.com The 2-PG is then dephosphorylated to glycolate in the chloroplast before being transported to the peroxisomes. uoanbar.edu.iqbyjus.comtutorsglobe.comcorpuspublishers.com

The conversion can be represented by the following reaction:

Glycolate + O₂ → this compound + H₂O₂

This reaction highlights the role of glycolate oxidase in utilizing oxygen and producing hydrogen peroxide as a byproduct. uoanbar.edu.iqbyjus.comtutorsglobe.comfrontiersin.org

Regeneration of Carbon and Carbon Dioxide

While photorespiration is often viewed as a process that leads to a loss of previously fixed carbon, it also plays a role in regenerating carbon and releasing carbon dioxide. wikipedia.orgcorpuspublishers.comresearchgate.netpnas.org In the mitochondria, two molecules of glycine (B1666218), which are formed from this compound in the peroxisomes, are converted into one molecule of serine, with the concomitant release of one molecule of CO₂ and ammonia (B1221849). uoanbar.edu.iqbyjus.comtutorsglobe.comcorpuspublishers.compnas.orgscirp.org This released CO₂ can then be refixed by RuBisCO in the chloroplast, partially recovering the carbon lost during the oxygenation reaction. uoanbar.edu.iqscirp.org In some organisms, like certain cyanobacteria, alternative pathways exist that can regenerate 3-PGA from this compound, sometimes with the loss of CO₂. researchgate.netoup.comoup.com

Detoxification of Phosphoglycolate

One of the crucial functions of the photorespiration pathway, involving this compound, is the detoxification of 2-phosphoglycolate (2-PG). wikipedia.orgatamanchemicals.comresearchgate.netoup.comoup.comwikipedia.org 2-PG is a potent inhibitor of several enzymes in the Calvin-Benson cycle, and its accumulation would severely impair photosynthesis. wikipedia.orgresearchgate.netwikipedia.org The photorespiratory pathway salvages the carbon from 2-PG by converting it through a series of steps, including the formation of this compound, ultimately regenerating 3-PGA, which can re-enter the Calvin-Benson cycle. wikipedia.orgcorpuspublishers.comresearchgate.netpnas.orgwikipedia.org This recycling process removes the toxic 2-PG and allows photosynthesis to continue. wikipedia.orgresearchgate.netwikipedia.org

Role in Hydrogen Peroxide (H₂O₂) Signaling

The conversion of glycolate to this compound by glycolate oxidase in the peroxisomes produces hydrogen peroxide (H₂O₂) as a byproduct. uoanbar.edu.iqbyjus.comtutorsglobe.comfrontiersin.org Hydrogen peroxide is a reactive oxygen species (ROS) that acts as a signaling molecule in plants. fishersci.atresearchgate.netresearchgate.netprezi.comfrontiersin.orgnih.gov Photorespiration, through the activity of glycolate oxidase and the production of H₂O₂, contributes to the cellular pool of this signaling molecule. researchgate.netresearchgate.netprezi.comfrontiersin.orgnih.gov H₂O₂ is involved in various physiological processes, including stress responses and the regulation of plant development. fishersci.atresearchgate.netresearchgate.netprezi.comfrontiersin.orgnih.govdntb.gov.ua The appropriate coordination of enzymes like glycolate oxidase and catalase (which breaks down H₂O₂) is important for maintaining the balance of H₂O₂ levels and ensuring proper photorespiratory function and signaling. frontiersin.orgnih.gov

Stress Resistance and Light Protection Mechanisms

Photorespiration, and thus the metabolism of this compound, plays a role in stress resistance and light protection mechanisms in plants. fishersci.atfrontiersin.orgnih.govdntb.gov.uacdnsciencepub.comnih.gov Under conditions of high light intensity and environmental stress, such as low CO₂ concentrations, the oxygenase activity of RuBisCO increases, leading to enhanced photorespiration. corpuspublishers.comcdnsciencepub.comfrontiersin.org This process can help dissipate excess light energy that cannot be utilized by the Calvin-Benson cycle due to limited CO₂, thereby protecting the photosynthetic apparatus from photodamage. corpuspublishers.comoup.comresearchgate.netfrontiersin.orgnih.govdntb.gov.uacdnsciencepub.comnih.gov The production of H₂O₂ during photorespiration can also be part of signaling pathways that activate defense responses and enhance stress tolerance. fishersci.atresearchgate.netresearchgate.netprezi.comfrontiersin.orgnih.govdntb.gov.uanih.gov

This compound in Amino Acid Metabolism

This compound plays a significant role in the intricate network of amino acid metabolism, primarily through transamination reactions that facilitate the interconversion of various amino acids. atamanchemicals.comhmdb.cachemicalbook.comfishersci.comfishersci.fiwikipedia.org

A key metabolic fate of this compound in mammals is its transamination to glycine. This reaction is primarily catalyzed by specific glyoxylate aminotransferases. Alanine-glyoxylate aminotransferase (AGT1), a peroxisomal enzyme, is a major player in this conversion, utilizing alanine (B10760859) as the amino group donor to convert glyoxylate to glycine while producing pyruvate (B1213749) atamanchemicals.comwikipedia.orgmdpi.comwikipedia.orggenecards.org. A mitochondrial isoform, AGXT2 (also referred to as AGT2 or GRHPR in some contexts), also contributes to glyoxylate detoxification by converting it to glycine or glycolate atamanchemicals.comhmdb.cachemicalbook.comwikipedia.orgguidetopharmacology.orgphysiology.orgresearchgate.net. The efficiency of this transamination is critical, as impaired function of AGT1 is directly linked to Primary Hyperoxaluria Type 1 (PH1), a genetic disorder characterized by excessive oxalate (B1200264) production atamanchemicals.comwikipedia.orgmdpi.comwikipedia.orggenecards.org.

Here is a table summarizing the key glyoxylate aminotransferases:

| Enzyme Name | Location | Primary Reaction | Role |

| Alanine-glyoxylate aminotransferase (AGT1) | Peroxisome | Glyoxylate + Alanine <=> Glycine + Pyruvate | Primary glyoxylate detoxification |

| AGXT2 (AGT2) | Mitochondria | Glyoxylate + Amino Acid <=> Glycine + Keto Acid | Glyoxylate detoxification and metabolism |

The metabolic link between this compound and the biosynthesis of serine and alanine is primarily established through glycine. As highlighted, this compound is readily converted to glycine via transamination atamanchemicals.comfishersci.fiwikipedia.org. Glycine then serves as a direct precursor for the synthesis of serine through a reaction involving the addition of a hydroxymethyl group, catalyzed by serine hydroxymethyltransferase. While alanine is a substrate for AGT1 in the conversion of glyoxylate to glycine, the interplay also suggests a connection where glyoxylate metabolism can influence the availability of precursors or the flux through pathways related to serine and alanine. atamanchemicals.comfishersci.fiwikipedia.orgnih.gov

While the primary focus of this compound metabolism in mammals is detoxification and amino acid interconversion, its broader role in biological systems, particularly in plants and microorganisms, involves the glyoxylate cycle atamanchemicals.comwikipedia.orghmdb.cachemicalbook.com. This cycle allows for the net conversion of acetyl-CoA to succinate and malate, bypassing the decarboxylation steps of the TCA cycle, which is crucial for gluconeogenesis from C2 compounds hmdb.cachemicalbook.comfishersci.com. In plants, the methionine cycle is involved in the production of S-adenosylmethionine (SAM), a precursor for ethylene (B1197577) biosynthesis hmdb.caguidetopharmacology.orgctdbase.orgnih.govmcw.edu. Although a direct, central interplay between this compound metabolism and the methionine cycle or ethylene biosynthesis in mammals is not a prominent theme in the provided search results, the glyoxylate cycle's presence in other organisms underscores the diverse metabolic connections of this compound. Research in plants indicates that this compound can influence amino acid metabolism, which in turn can affect the production of volatile organic compounds, though this may not be directly linked to ethylene in all contexts mdpi.com.

Link to Serine and Alanine Biosynthesis

Endogenous Production and Regulation in Mammalian Systems

In mammalian systems, this compound is endogenously produced through specific catabolic pathways. Efficient regulation of these pathways and subsequent metabolism of this compound are essential to prevent its accumulation and potential conversion to oxalate. atamanchemicals.commdpi.com

One of the primary routes for endogenous this compound production in mammals is the oxidation of glycolate, which occurs predominantly in peroxisomes atamanchemicals.commdpi.comrsc.orgchemicalbook.com. This reaction is catalyzed by glycolate oxidase (HAO1), an enzyme located within the peroxisomal matrix hmdb.ca. Glycolate itself can be generated from various sources, including the metabolism of hydroxyproline (B1673980) and, in some contexts, the detoxification of glyoxal (B1671930) rsc.org.

The reaction can be summarized as:

Glycolate + O₂ → this compound + H₂O₂

Another significant source of endogenous this compound in mammals is the catabolism of the amino acid hydroxyproline atamanchemicals.commdpi.comwikipedia.orgguidetopharmacology.orgrsc.orgchemicalbook.commdpi.com. Hydroxyproline, a modified amino acid abundant in collagen, is broken down through a series of enzymatic steps that occur primarily in the mitochondria atamanchemicals.comwikipedia.orgguidetopharmacology.orgmdpi.com. This catabolic pathway ultimately yields this compound as an intermediate atamanchemicals.commdpi.comwikipedia.orgguidetopharmacology.orgrsc.orgchemicalbook.commdpi.com. The glyoxylate produced in the mitochondria can then be further metabolized, including conversion to glycine by mitochondrial AGXT2 or to glycolate by glyoxylate reductase atamanchemicals.comhmdb.cachemicalbook.comwikipedia.orgguidetopharmacology.orgphysiology.orgresearchgate.net.

Here is a table summarizing the endogenous production pathways of this compound in mammals:

| Pathway | Location | Precursor | Enzyme Involved (Key) |

| Oxidation of Glycolate | Peroxisome | Glycolate | Glycolate oxidase |

| Catabolism of Hydroxyproline | Mitochondria | Hydroxyproline | Multi-step pathway |

Conversion of Glyoxal to this compound

While this compound is primarily discussed in the context of its biological production from glycolate or hydroxyproline, it is worth noting that in organic synthesis, this compound can be prepared through the oxidation of glyoxal. This reaction, historically achieved using hot nitric acid, is highly exothermic and can lead to thermal runaway, with oxalic acid as a significant byproduct. wikipedia.org Ozonolysis of maleic acid is also an effective synthetic route. wikipedia.org Biological systems employ enzymatic pathways for this compound metabolism, distinct from these chemical synthesis methods.

Enzymology of this compound Metabolism

This compound is involved in several metabolic transformations, catalyzed by a range of enzymes. In humans, glyoxylate is produced through two main pathways: the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.ca Once formed, glyoxylate can be further metabolized down different enzymatic routes, leading to the formation of glycine, glycolate, or oxalate. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.ca

Key Enzymes and Their Specificities

Several key enzymes play pivotal roles in the metabolism of this compound, directing it towards different fates within the cell. The localization of these enzymes within specific organelles, such as peroxisomes and mitochondria, is critical for regulating this compound flux and preventing the accumulation of potentially toxic byproducts like oxalate. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.ca

Glyoxylate Aminotransferase (AGT1, AGT2)

Glyoxylate aminotransferase (AGT) is a crucial enzyme involved in the detoxification of glyoxylate by converting it to glycine. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.ca In humans, two main isoforms exist: AGT1 and AGT2. AGT1 is primarily located in peroxisomes, where it catalyzes the conversion of glyoxylate to glycine, utilizing alanine as the amino group donor, which is converted to pyruvate in the process. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.canih.gov AGT2 is found in mitochondria and also converts glyoxylate to glycine, although its specific amino group donor preference may differ. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.ca This transamination reaction is a primary route for preventing glyoxylate accumulation and subsequent conversion to oxalate. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.ca

Glycolate Oxidase

Glycolate oxidase is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate, a reaction that produces hydrogen peroxide. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.cafrontiersin.orgresearchgate.netgoogle.comnih.govgoogle.com This enzyme is a key player in the photorespiration pathway in plants, where glycolate is a byproduct of RuBisCO activity. wikipedia.orgatamanchemicals.com In humans, glycolate oxidase contributes to the production of glyoxylate from glycolate. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.ca While its primary substrate is glycolate, glycolate oxidase can also catalyze the oxidation of hydrated glyoxylate to oxalate, albeit more slowly. researchgate.net The hydrogen peroxide produced by glycolate oxidase is typically detoxified by catalase, which is also present in peroxisomes. google.comgoogle.com Research has explored the enzymatic oxidation of glycolic acid by glycolate oxidase for the production of this compound, highlighting the importance of factors like substrate concentration and the presence of catalase to improve yields by minimizing the non-enzymatic degradation of this compound by hydrogen peroxide. google.comgoogle.com

Glyoxylate Reductase

Glyoxylate reductase is an enzyme that catalyzes the reduction of glyoxylate to glycolate, typically using NADH as a cofactor. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.ca This reaction serves as a pathway for detoxifying glyoxylate by converting it back to glycolate. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.ca Glyoxylate reductase is found in mitochondria in humans and is highly expressed in the liver. hmdb.canih.gov This enzyme provides an alternative route for glyoxylate metabolism, preventing its channeling towards oxalate synthesis.

Cytoplasmic Lactate (B86563) Dehydrogenase

Cytoplasmic lactate dehydrogenase (LDH), primarily known for its role in the interconversion of pyruvate and lactate during anaerobic glycolysis, also plays a minor role in glyoxylate metabolism in humans. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.canih.govguidetopharmacology.orgnih.gov A small amount of glyoxylate can be converted to oxalate by cytoplasmic lactate dehydrogenase. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.ca While the contribution of LDH to oxalate production from glyoxylate is considered minor compared to other pathways, it is a recognized enzymatic transformation of glyoxylate in the cytoplasm. wikipedia.orgatamanchemicals.comnp-mrd.orghmdb.canih.gov

Summary of this compound Metabolism Enzymes and Reactions

| Enzyme | Location | Primary Reaction | Substrates Involved | Products Formed |

| Glyoxylate Aminotransferase (AGT1) | Peroxisomes | Glyoxylate + Alanine <=> Glycine + Pyruvate | Glyoxylate, Alanine | Glycine, Pyruvate |

| Glyoxylate Aminotransferase (AGT2) | Mitochondria | Glyoxylate + Amino Donor <=> Glycine + Keto Acid | Glyoxylate, Amino Donor (e.g., Alanine) | Glycine, Keto Acid (e.g., Pyruvate) |

| Glycolate Oxidase | Peroxisomes | Glycolate + O2 => Glyoxylate + H2O2 | Glycolate, Oxygen | Glyoxylate, Hydrogen Peroxide |

| Glyoxylate Reductase | Mitochondria | Glyoxylate + NADH + H+ <=> Glycolate + NAD+ | Glyoxylate, NADH | Glycolate, NAD+ |

| Cytoplasmic Lactate Dehydrogenase | Cytoplasm | Glyoxylate => Oxalate | Glyoxylate | Oxalate |

Isocitrate Lyase

Isocitrate lyase (ICL) (EC 4.1.3.1) is a crucial enzyme in the glyoxylate cycle that catalyzes the cleavage of isocitrate into succinate and glyoxylate wikipedia.orgwikipedia.org. This reaction is the first unique step of the glyoxylate cycle, diverting isocitrate away from the TCA cycle wikipedia.orgwikipedia.org. The glyoxylate produced by ICL is then utilized by malate synthase in the subsequent step of the cycle wikipedia.orgwikipedia.org. ICL is found in various organisms, including bacteria, fungi, protists, plants, and nematodes, where the glyoxylate cycle is active wikipedia.orgwikipedia.org. In organisms like Mycobacterium tuberculosis, ICL plays a dual role, also functioning as a methylisocitrate lyase in the methylcitrate cycle, which is important for the metabolism of propionate (B1217596) nih.gov.

Malate Synthase

Malate synthase (MS) (EC 2.3.3.9) is the second unique enzyme of the glyoxylate cycle. It catalyzes the condensation of glyoxylate with acetyl-CoA to form malate wikipedia.orgsmpdb.caebi.ac.uk. This reaction effectively incorporates the carbon atoms from two-carbon units (via acetyl-CoA and glyoxylate) into a four-carbon dicarboxylic acid (malate), which can then be converted to oxaloacetate and enter gluconeogenesis for carbohydrate synthesis wikipedia.org. The discovery of malate synthase was essential in elucidating the complete glyoxylate cycle ebi.ac.uk. Malate synthase activity has been primarily described in bacteria and plants as part of the glyoxylate cycle wikipedia.org. However, recent studies have identified a human mitochondrial enzyme, CLYBL, with malate synthase activity, raising questions about the potential for alternative glyoxylate cycle-like activity or related metabolic roles in mammals wikipedia.org.

Pyruvate Dehydrogenase Complex Involvement

While the pyruvate dehydrogenase complex (PDC) is primarily known for its role in converting pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle, there is evidence suggesting its involvement in glyoxylate metabolism, particularly in plants nih.govwikipedia.orgtuscany-diet.net. Studies have indicated that the chloroplast PDC might be part of a pathway for glycolate and/or glyoxylate oxidation in chloroplasts nih.gov. Glyoxylate has been shown to competitively inhibit NADH formation from pyruvate in protein fractions enriched for chloroplast PDC nih.gov. This suggests a potential interaction or regulatory link between glyoxylate metabolism and the PDC, although the precise nature and extent of this involvement require further investigation nih.gov.

Regulation of Enzyme Activity and Gene Expression

The activity and gene expression of enzymes involved in this compound metabolism, particularly those of the glyoxylate cycle (ICL and MS), are subject to intricate regulation. In organisms like Escherichia coli, the expression of the genes encoding ICL (aceA) and MS (aceB) is controlled by transcriptional regulators, including IclR and FadR nih.gov. The aceB and aceA genes are part of an operon, and their expression is required for growth on acetate (B1210297) or fatty acids as the sole carbon source nih.gov. IclR acts as a repressor of the ace operon, while FadR, involved in fatty acid degradation regulation, also influences glyoxylate shunt gene expression nih.gov. The regulation can involve the stabilization of regulatory protein forms by metabolites like glyoxylate, phosphoenolpyruvate, and pyruvate frontiersin.org. Transcriptomic analyses in various organisms have revealed differential expression of genes encoding enzymes in pathways linked to the glyoxylate cycle, such as the TCA cycle, fatty acid metabolism, and amino acid metabolism, in response to metabolic cues or treatments involving this compound researchgate.netnih.govresearchgate.netbiorxiv.org. For instance, this compound treatment in pears led to elevated expression of genes encoding TCA/glyoxylate cycle enzymes like mitochondrial citrate synthase, glyoxysomal citrate synthase, isocitrate dehydrogenase, mitochondrial fumarate (B1241708) hydratase, and malate dehydrogenase over time researchgate.net.

This compound as a Metabolic Regulator and Signaling Molecule

Beyond its role as a metabolic intermediate, this compound has emerged as a potential metabolic regulator and signaling molecule influencing various cellular processes.

Influence on Respiration Rates and Redox Homeostasis

Role in Fruit Ripening Processes

This compound has been investigated for its role in fruit ripening, particularly in counteracting the effects of ripening inhibitors like 1-methylcyclopropene (B38975) (1-MCP) researchgate.netnih.govmdpi.com. 1-MCP is an ethylene receptor antagonist that blocks ethylene perception and delays ripening in climacteric fruits researchgate.netnih.govmdpi.com. Application of this compound has been shown to trigger an accelerated ripening response in 1-MCP-treated pears, evident by decreased fruit firmness and the onset of ethylene production researchgate.netnih.gov. Transcriptomic analyses suggest that this compound-mediated ripening involves the modulation of genes related to the glyoxylate cycle, TCA cycle, fatty acid metabolism, amino acid metabolism, organic acid metabolism, and ethylene responsive pathways, highlighting the glyoxylate cycle as a metabolic hub influencing ripening through alternative mechanisms researchgate.netnih.govbiorxiv.org. While some studies indicate this compound can increase respiration rates and stress-associated volatile organic compounds without necessarily triggering typical ethylene-induced ripening indicators like yellowing or sugar content changes, other research suggests it can accelerate ripening responses, including increased ethylene production and reduced firmness mdpi.comresearchgate.net.

Modulation of Cellular Processes

This compound and its metabolic pathways are intricately linked to the modulation of various cellular processes. As a central intermediate, glyoxylate connects multiple metabolic pathways, including organic acid metabolism, fatty acid metabolism, and amino acid metabolism. researchgate.net

Research indicates that this compound can influence metabolic fluxes and energy metabolism. For instance, studies on 'Rocha' pears treated with this compound showed a significant increase in respiration rates, suggesting the activation of alternative metabolic pathways. mdpi.com This elevated respiration, without a corresponding increase in ethylene production or softening, points towards this compound influencing stress responses or energy metabolism rather than typical ripening processes. mdpi.com

Furthermore, this compound has been shown to alter the profile of amino acids and their metabolites in muscle cells. mdpi.com Studies in C2C12 cells demonstrated that treatment with this compound increased the intracellular levels of glycolic acid, as well as amino acids like glycine, serine, and alanine, and their metabolites such as citric acid and succinic acid. mdpi.com This suggests that this compound can influence amino acid metabolism not only in traditionally recognized organs like the liver but also in muscle tissue. mdpi.com

This compound's reactivity, particularly its aldehyde group, allows it to interact with proteins, potentially forming advanced glycation end products (AGEs). While this is linked to certain pathologies in humans, the specific implications for cellular processes in plants and microorganisms, within the scope of this article, relate more to its metabolic roles and potential signaling functions.

The development of chemical tools to modulate cellular reactive carbonyl species like formaldehyde (B43269) has also revealed the comparable reactivity of certain scavengers with this compound, highlighting opportunities to utilize these tools for studying glyoxylate's role in cellular contexts. le.ac.ukle.ac.uk

Induction of Plant Defense Mechanisms

The glyoxylate cycle, in which this compound is a key intermediate, is important for the induction of plant defense mechanisms, particularly in response to fungi. atamanchemicals.comatamanchemicals.comatamanchemicals.comwikipedia.org The initiation of this cycle through the activity of isocitrate lyase, which produces glyoxylate and succinate from isocitrate, plays a role in this defense response. atamanchemicals.comatamanchemicals.comwikipedia.org

Photorespiration, another pathway involving this compound, has also been shown to be important for initiating defense mechanisms in plants. atamanchemicals.comwikipedia.org In photorespiration, glyoxylate is converted from glycolate. atamanchemicals.comwikipedia.org

While oxalic acid, a related organic acid, is known to induce resistance to certain pathogens in plants by activating defense-related enzymes and accumulating phenolics and pathogenesis-related (PR) proteins, research specifically on the direct role of exogenous this compound in inducing these detailed defense responses is an area of ongoing investigation. tandfonline.comnih.gov However, the metabolic connections of this compound to pathways involved in stress responses and the production of defense-associated compounds, such as certain volatile organic compounds (VOCs), suggest its indirect involvement. mdpi.comresearchgate.net For example, in this compound-treated pears, higher levels of aldehydes like hexanal (B45976) and (E)-2-hexenal were observed, compounds commonly associated with plant defense mechanisms and lipid oxidation. mdpi.com This indicates that this compound may shift metabolic fluxes towards stress or defense-related pathways. mdpi.com

The complex interplay between this compound metabolism and hormonal crosstalk, as well as energy metabolism, may also contribute to its influence on postharvest physiological responses and potentially defense mechanisms in fruits. mdpi.com

Table 1: this compound-Related Metabolites and Associated Pathways

| Category | Detected Compounds | Biological Pathways |

| This compound and Derivatives | This compound, Glycolic Acid, Oxalic Acid | Glyoxylate Cycle, Photorespiration Pathway |

| Glyoxylate Cycle Intermediates | Isocitrate, Malate, Succinate, Fumarate, α-Ketoglutarate | Glyoxylate Cycle, Citric Acid Cycle |

| Amino Acid Derivatives | Glycine, Serine, Alanine, Threonine, Aspartate, Glutamate | Glyoxylate Cycle, Amino Acid Biosynthesis Pathways |

| Organic Acids | Citric Acid, Pyruvic Acid, Lactic Acid, Formic Acid, Acetic Acid | Citric Acid Cycle, Fermentation Pathways |

Data compiled from search results creative-proteomics.com.

Table 2: Examples of this compound's Influence on Cellular Processes

| Organism/Cell Type | Treatment/Condition | Observed Effect | Reference |

| 'Rocha' Pears | Exogenous this compound | Increased respiration rates, higher emissions of stress-associated VOCs | mdpi.com |

| C2C12 Cells | This compound Treatment | Increased intracellular levels of glycolic acid, amino acids, and metabolites | mdpi.com |

| SAR11 Bacteria | Iron Fertilization (Natural) | Lower transcriptional regulation of the glyoxylate cycle | nih.gov |

Data compiled from search results.

Pathophysiological Implications of Glyoxylic Acid Metabolism

Disorders of Glyoxylic Acid Metabolism

Disorders affecting this compound metabolism are primarily autosomal recessive hereditary conditions that lead to the overproduction of oxalate (B1200264) in the liver. revistanefrologia.comaboutph1.com These disorders are characterized by excessive urinary oxalate excretion, a condition known as hyperoxaluria. revistanefrologia.comclevelandclinic.org

Primary Hyperoxaluria Type I (PH1)

Primary Hyperoxaluria Type I (PH1) is the most common and typically the most severe type of primary hyperoxaluria. revistanefrologia.comaboutph1.com It is an autosomal recessive disorder caused by a genetic defect that impairs the normal metabolism of glyoxylate (B1226380). revistanefrologia.comaboutph1.com

PH1 is specifically caused by a functional deficiency of the liver peroxisomal enzyme alanine (B10760859):glyoxylate aminotransferase (AGT1), also known as AGT. revistanefrologia.comaboutph1.comnih.govfondazionetelethon.itoup.com This enzyme is primarily expressed in the liver peroxisomes and catalyzes the transamination of L-alanine and glyoxylate to pyruvate (B1213749) and glycine (B1666218). revistanefrologia.comnih.govrupahealth.com In the presence of functional AGT1, glyoxylate is primarily converted to the harmless amino acid glycine. fondazionetelethon.it Mutations in the AGXT gene, which encodes AGT, lead to decreased or absent AGT activity or cause the enzyme to be mislocalized within the cell, preventing it from accessing its substrate, glyoxylate. medlineplus.gov

When AGT1 activity is deficient or absent, glyoxylate cannot be efficiently converted to glycine. nih.govrupahealth.com This leads to an accumulation of glyoxylate in the liver cytosol. rupahealth.com The accumulated glyoxylate is then shunted towards an alternative metabolic pathway where it is oxidized to oxalate, primarily by the enzyme lactate (B86563) dehydrogenase. wikipedia.orgrupahealth.comhmdb.ca This excessive endogenous production of oxalate in the liver is the hallmark of PH1. revistanefrologia.comaboutph1.comfondazionetelethon.it Oxalate is a metabolic end-product in humans and cannot be further metabolized; it must be excreted by the kidneys. nih.gov

Deficiency of Alanine:Glyoxylate Aminotransferase (AGT1)

Hyperoxaluria and Nephrolithiasis (Kidney Stone Formation)

The overproduction of oxalate in PH1 results in significantly increased levels of oxalate in the urine, leading to severe hyperoxaluria. revistanefrologia.comclevelandclinic.orgnih.gov Hyperoxaluria is a major risk factor for the formation of calcium oxalate kidney stones (nephrolithiasis). clevelandclinic.orgnih.govmdpi.com

Excess oxalate in the urine readily combines with calcium to form insoluble calcium oxalate crystals. aboutph1.comclevelandclinic.orgnih.govnih.gov The formation of these crystals is influenced by the level of supersaturation of calcium oxalate in the urine, which is highly dependent on oxalate concentration. nih.govkarger.com These crystals can aggregate and deposit within the renal tubules and kidney parenchyma, leading to nephrocalcinosis and the formation of kidney stones. aboutph1.comnih.govnih.gov This deposition can cause significant damage to the kidneys, impairing renal function and potentially progressing to end-stage renal disease. aboutph1.comnih.govnih.gov

Research indicates that glyoxylate can influence the expression and activity of the sulfate (B86663) anion transporter-1 (SAT-1), also known as SLC26A1. hmdb.caresearchgate.netgenecards.org SAT-1 is an anion exchanger protein found in the sinusoidal membrane of hepatocytes and the basolateral membrane of kidney proximal tubule cells. researchgate.netphysiology.orguniprot.org It is involved in the transport of various anions, including sulfate, bicarbonate, and oxalate. physiology.orguniprot.org Studies have shown that glyoxylate can act as a substrate for SAT-1 and can increase sat-1 mRNA expression in liver cells. hmdb.caresearchgate.net This upregulated expression of functional SAT-1 protein may contribute to increased oxalate efflux from hepatocytes into the circulation in conditions of glyoxylate accumulation, as seen in PH1. researchgate.net While the exact physiological role of SAT-1 in oxalate homeostasis is still being investigated, its induction by glyoxylate and its ability to transport oxalate suggest a potential mechanism by which excess oxalate is released from the liver, contributing to the hyperoxaluria and subsequent calcium oxalate buildup in the kidneys. researchgate.netnih.govnih.gov

Role of Hydroxyproline (B1673980) Catabolism in Oxalate Pathway Disruption

The catabolism of hydroxyproline, which primarily occurs in mitochondria, serves as a source of glyoxylate hmdb.cachemicalbook.comnp-mrd.orgwikipedia.org. Under normal conditions, glyoxylate derived from this pathway is efficiently metabolized, largely into glycine physiology.org. However, disruptions in the hydroxyproline catabolism pathway can lead to increased glyoxylate levels. For instance, loss-of-function mutations in the HOGA1 gene, which encodes 4-hydroxy-2-oxoglutarate aldolase (B8822740), an enzyme in the hydroxyproline to glyoxylate pathway, can cause a buildup of 4-hydroxy-2-oxoglutarate wikipedia.orgnih.gov. This accumulated intermediate can then be converted into glyoxylate through an alternative aldolase wikipedia.org. The resulting excess glyoxylate can be oxidized to oxalate, increasing its concentration and contributing to hyperoxaluria wikipedia.orgmdpi.com. Studies in mouse models of primary hyperoxaluria have also indicated that hydroxyproline catabolism can contribute substantially to increased oxalate synthesis physiology.org.

Association with Other Metabolic Disorders

This compound has been found to be associated with several metabolic disorders hmdb.caatamanchemicals.com.

Lactic Acidemia

This compound is implicated in metabolic acidosis, particularly in the context of ethylene (B1197577) glycol poisoning mdpi.comnih.govresearchgate.net. Ethylene glycol is metabolized through a pathway that includes this compound as an intermediate mdpi.com. Glyoxylate and another metabolite, glycolate (B3277807), can interfere with certain point-of-care blood gas analyzers, leading to falsely elevated lactate readings that may be misinterpreted as lactic acidosis nih.govresearchgate.netresearchgate.net. Lactic Acidemia is listed as a metabolic disorder associated with this compound hmdb.caatamanchemicals.com.

Pyruvate Carboxylase Deficiency

Pyruvate Carboxylase Deficiency is a rare neurometabolic disorder linked to problems in the PC gene, affecting the pyruvate carboxylase enzyme located in mitochondria metabolicsupportuk.org. This deficiency impairs energy production and can lead to the accumulation of substances like lactic acid and ammonia (B1221849) metabolicsupportuk.org. It is associated with metabolic acidosis and elevated levels of pyruvate and lactate metabolicsupportuk.orgnih.gov. Pyruvate Carboxylase Deficiency is listed among the metabolic disorders associated with this compound hmdb.caatamanchemicals.com. Research in yeast mutants with pyruvate carboxylase deficiency has also explored the interaction between the glyoxylate and Krebs cycles nih.gov.

3-Phosphoglycerate (B1209933) Dehydrogenase Deficiency

3-Phosphoglycerate Dehydrogenase Deficiency is a rare autosomal recessive metabolic condition caused by mutations in the PHGDH gene metabolicsupportuk.orgwikipedia.org. This deficiency affects the synthesis of L-serine, leading to decreased levels of serine and glycine in cerebrospinal fluid and plasma metabolicsupportuk.orggenome.jpnih.gov. The disorder is characterized by severe neurological symptoms metabolicsupportuk.orggenome.jporpha.net. Glycine synthesis is downstream of the pathway involving 3-phosphoglycerate dehydrogenase wikipedia.org. 3-Phosphoglycerate Dehydrogenase Deficiency is listed as a metabolic disorder associated with this compound hmdb.caatamanchemicals.com.

Non-ketotic Hyperglycinemia

Non-ketotic Hyperglycinemia (NKH), also known as glycine encephalopathy, is a disorder characterized by abnormally high levels of glycine in the body, particularly in the brain medlineplus.govwikipedia.org. It is primarily caused by defects in the glycine cleavage system medlineplus.govwikipedia.org. This compound is a metabolic precursor that can be converted to glycine hmdb.cachemicalbook.comnp-mrd.orgwikipedia.org. NKH is listed as a metabolic disorder associated with this compound hmdb.caatamanchemicals.com. While historically a link was proposed between D-glyceric aciduria and secondary NKH, later studies indicated this was likely due to the co-occurrence of a mutation affecting the glycine cleavage system nih.gov.

This compound as a Nephrotoxin and Metabotoxin

Under certain circumstances, this compound can act as a nephrotoxin and a metabotoxin hmdb.cachemicalbook.comnp-mrd.orgatamanchemicals.comchemicalbook.com. A nephrotoxin is a compound that causes damage to kidney tissues, while a metabotoxin is an endogenously produced metabolite that induces adverse health effects at chronically high levels hmdb.cachemicalbook.comnp-mrd.orgchemicalbook.com.

High levels of glyoxylate are significantly involved in the development of hyperoxaluria, a primary cause of nephrolithiasis (kidney stones) hmdb.cachemicalbook.comnp-mrd.orgwikipedia.orgchemicalbook.com. Glyoxylate serves as both a substrate and an inducer of sulfate anion transporter-1 (SAT-1), a protein involved in oxalate transportation hmdb.cachemicalbook.comnp-mrd.orgwikipedia.org. This interaction leads to increased SAT-1 mRNA expression and enhanced oxalate efflux from cells hmdb.cachemicalbook.comnp-mrd.orgwikipedia.org. The increased release of oxalate contributes to the buildup of calcium oxalate in the urine, ultimately leading to the formation of kidney stones hmdb.cachemicalbook.comnp-mrd.orgwikipedia.org.

Furthermore, as an aldehyde, glyoxylate is highly reactive and can modify proteins, contributing to the formation of advanced glycation products (AGEs) hmdb.cachemicalbook.comnp-mrd.org. Acute kidney injury has been observed following transcutaneous exposure to this compound, resulting in calcium oxalate nephropathy wikipedia.org.

Advanced Glycation End-Products (AGEs) Formation

Advanced Glycation End-Products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between the carbonyl groups of reducing sugars or alpha-oxoaldehydes and free amine groups of proteins, lipids, or nucleic acids. wikipedia.orgnih.govresearchgate.net This process, known as glycation, leads to the formation of stable, irreversible end-products. nih.gov this compound, as an alpha-oxoaldehyde, is a reactive dicarbonyl species that can participate in these glycation reactions. wikipedia.orgpsu.eduhmdb.ca The reaction of this compound with proteins can lead to the modification of amino acid residues, such as lysine (B10760008) and arginine, contributing to the formation of specific AGEs, including Nε-carboxymethyl-lysine (CML). researchgate.netnih.gov The accumulation of AGEs is implicated in the pathology of various diseases, including diabetic complications, cardiovascular disease, and age-related disorders. wikipedia.orgnih.govnih.govbevital.no Studies have characterized AGEs formed by the reaction of human serum albumin with this compound, observing changes in protein structure and the formation of modified amino acid residues. researchgate.netnih.gov

Potential Link to Type II Diabetes Pathology

Glyoxylate is considered a potential early marker for Type II Diabetes (T2D). wikipedia.orgnih.gov Elevated levels of glyoxylate have been observed in the plasma of individuals diagnosed with T2D, and significantly increased glyoxylate levels have been detected in subjects up to three years before a T2D diagnosis. psu.edunih.gov This suggests that altered this compound metabolism may precede the onset of hyperglycemia, a hallmark of T2D. psu.edunih.gov The pathology of T2D is closely linked to chronic hyperglycemia and the subsequent increased production of AGEs. wikipedia.orgnih.govnih.gov Reactive aldehydes, including alpha-oxoaldehydes like this compound, play a role in AGE generation. wikipedia.orgnih.govnih.gov Elevated glyoxylate levels may contribute directly or indirectly to AGE-mediated metabolic disorders, particularly diabetic nephropathy. psu.edunih.gov Directly, glyoxylate's alpha-oxoaldehyde group can react in glycation processes. psu.edunih.gov Indirectly, elevated glyoxylate might serve as an indicator of an increased glycating burden in the blood, potentially damaging renal vessels. psu.edunih.gov Research indicates that this compound, along with trimethylamine (B31210) and uridine, is upregulated in T2D. mdpi.com

Exogenous this compound Exposure and Renal Impact

Exogenous exposure to this compound has been linked to significant renal impact, specifically the development of crystalline nephropathy and acute kidney injury. nih.govmedscape.comtypology.comnih.gov This has been particularly noted in the context of certain cosmetic products, such as hair-straightening creams, which have incorporated this compound as an alternative to formaldehyde (B43269). wikipedia.orgnih.govmedscape.comtypology.comkarger.comresearchgate.net

Transcutaneous Absorption and Oxalate Nephropathy

This compound can be absorbed transcutaneously, meaning through the skin. nih.govmedscape.comtypology.comtypology.com Following transcutaneous absorption, this compound is metabolized in the body, primarily to oxalate. nih.govmedscape.comtypology.comtypology.com This metabolic conversion is a crucial step in the development of oxalate nephropathy. nih.govnih.gov Studies in mice have demonstrated that topical application of creams containing this compound dramatically increases urinary oxalate excretion and leads to calcium oxalate nephropathy after transcutaneous absorption. nih.govmedscape.comtypology.comtypology.com In contrast, topical application of glycolic acid showed only a slight increase in urine oxalate excretion. nih.govmedscape.comtypology.comtypology.com This indicates a higher propensity for this compound to be converted to oxalate following skin absorption compared to glycolic acid. nih.govmedscape.com

Acute Kidney Injury (AKI) and Calcium Oxalate Crystallization

The metabolism of absorbed this compound to oxalate leads to increased oxalate levels in the urine. nih.govmedscape.comtypology.comtypology.com Oxalate can then bind with calcium to form calcium oxalate crystals. medscape.comtypology.comkarger.comresearchgate.nettypology.comlivescience.com The precipitation and accumulation of these calcium oxalate crystals within the renal tubules can cause damage and lead to acute kidney injury (AKI). nih.govmedscape.comtypology.comkarger.comresearchgate.netlivescience.com Cases of AKI following exposure to hair-straightening products containing this compound have been reported, with kidney biopsies revealing intratubular deposits of calcium oxalate crystals. typology.comkarger.comresearchgate.nettypology.com Animal models have replicated this finding, showing the presence of calcium oxalate crystals in the renal tubules and significant increases in plasma creatinine (B1669602) levels, a marker of kidney function, after topical this compound exposure. nih.govmedscape.comtypology.comresearchgate.net This crystalline nephropathy induced by calcium oxalate crystallization is a key mechanism underlying the renal toxicity observed with exogenous this compound exposure. nih.govmedscape.comtypology.comnih.gov

Here is a summary of research findings related to exogenous this compound exposure and renal impact:

| Study Type | Exposure Method | Substance Tested | Key Renal Findings | Source Index |

| Human Cases | Hair Straightening Cream | This compound containing product | Acute kidney injury, intratubular calcium oxalate deposits observed in biopsies. | typology.comkarger.comresearchgate.nettypology.com |

| Mouse Study | Topical Application | 10% this compound cream | Dramatically increased urine oxalate excretion, calcium oxalate nephropathy. | nih.govmedscape.comtypology.comtypology.com |

| Mouse Study | Topical Application | Hair straightening product (with this compound) | Dramatically increased urine oxalate excretion, calcium oxalate nephropathy. | nih.govmedscape.comtypology.comtypology.com |

| Mouse Study | Topical Application | 10% Glycolic acid cream | Slightly increased urine oxalate excretion, no calcium oxalate nephropathy observed. | nih.govmedscape.comtypology.comtypology.com |

Advanced Methodologies in Glyoxylic Acid Research

Biotechnological Production and Engineering of Glyoxylic Acid

Biotechnological approaches offer promising avenues for sustainable this compound production from renewable resources. These methods often involve engineered microorganisms or isolated enzymes to catalyze the conversion of various substrates into this compound.

Electrochemical Synthesis from Oxalic Acid

Electrochemical reduction of oxalic acid is a known method for synthesizing this compound. Historically, this process utilized lead cathodes in a sulfuric acid electrolyte. wikipedia.orgatamanchemicals.com More recent developments explore using lead-containing materials as cathodes, including alloys with metals like V, Sb, Ca, Sn, Ag, Ni, As, Cd, and Cu, to potentially improve the process and dispense with periodic rinsing with nitric acid. google.comgoogle.com The electrochemical reduction of oxalic acid to this compound can be carried out in aqueous, acidic media at low temperatures. google.comgoogle.com Challenges in this method include potential cathode deactivation and the need to maintain oxalic acid concentration. chemicalbook.com Research is also investigating the simultaneous electrosynthesis of this compound through the electrochemical reduction of oxalic acid and the oxidation of glyoxal (B1671930) in co-laminar flow reactors, which offer advantages like continuous operation and controlled mixing. researchgate.net

Glyoxal Oxidation Methods

Oxidation of glyoxal is another common chemical route for this compound synthesis. Nitric acid oxidation of glyoxal is a widely employed method, where one aldehyde group of glyoxal is oxidized to a carboxyl group. researchgate.net This reaction is exothermic and can be prone to thermal runaway, with oxalic acid as a main side product. wikipedia.orgatamanchemicals.com Continuous flow micro-channel reactors have been explored to improve the safety and efficiency of glyoxal oxidation by nitric acid, allowing for shorter reaction times and enhanced mass and heat transfer. xdhg.com.cn In one study using a continuous flow micro-channel reactor, the conversion of glyoxal reached 80.3%, and the selectivity of this compound was 78.3% under specific conditions involving nitric acid, sodium nitrite, and hydrochloric acid. xdhg.com.cn

Enzymatic Approaches

Enzymatic methods for this compound production involve the use of enzymes to catalyze the conversion of precursor molecules. One approach is the enzymatic oxidation of glycolic acid using enzymes such as glycolate (B3277807) oxidase. google.comnih.gov This process typically occurs in aqueous solutions at a pH of 7-10 in the presence of oxygen. google.com The co-immobilization of glycolate oxidase and catalase on support materials like oxirane acrylic beads has been shown to produce stable catalysts for this oxidation, achieving high yields and conversions. nih.gov For example, under optimal conditions, 99% yields of this compound were obtained with greater than 99% conversion of glycolic acid using co-immobilized enzymes. nih.gov Another enzymatic route involves the conversion of glyoxal using oxidoreductases like oxidase and dehydrogenase. google.com

Metabolic Engineering for Optimized Production

Metabolic engineering plays a crucial role in optimizing the biotechnological production of this compound using microorganisms. This involves modifying metabolic pathways within host organisms, such as Escherichia coli and Saccharomyces cerevisiae, to enhance this compound synthesis. d-nb.infonih.gov Strategies include fine-tuning genes in pathways like the glyoxylate (B1226380) shunt and the TCA cycle. figshare.comfrontiersin.org For instance, engineering E. coli to produce glycolic acid (which can be converted to this compound) from D-xylose has been explored by linking pathways such as the Dahms pathway and the glyoxylate bypass. researchgate.net Overexpression of specific enzymes, such as isocitrate lyase in yeast, can boost glyoxylate formation, a precursor to this compound. aiche.org Metabolic modeling is utilized to analyze different pathway options and identify targets for genetic modifications to improve production. aiche.org

Isolation and Purification Techniques

The isolation and purification of this compound from synthesis mixtures can be challenging due to the presence of starting materials, by-products, and other compounds with similar properties. atamanchemicals.comchemicalbook.com Various methods are employed depending on the synthesis route and the composition of the reaction mixture. These techniques include extraction with amines or alcohols, the use of cation or anion exchange resins, and precipitation as insoluble alkaline earth metal salts. researchgate.netresearchgate.net For mixtures resulting from glyoxal oxidation, treatment with a calcium source can precipitate calcium glyoxylate and oxalate (B1200264), followed by treatment with oxalic acid to convert calcium glyoxylate back to this compound while precipitating calcium oxalate. chemicalbook.com Crystallization techniques are also used to obtain solid this compound, often as the monohydrate. chemicalbook.com Azeotropic distillation can be applied for the purification of this compound alkyl esters. google.com

Analytical Techniques for this compound Quantification in Research

Accurate quantification of this compound in various research contexts, including biological samples and reaction mixtures, is essential. Due to its reactivity and the complexity of matrices, specific analytical techniques are required.

High-performance liquid chromatography (HPLC) is a widely used technique for this compound determination. HPLC with UV absorbance detection (HPLC-UV) and fluorescence detection (HPLC-FL) after derivatization have been reported. core.ac.uk Derivatization is often necessary to make this compound detectable by UV or fluorescence methods or to improve chromatographic separation. Examples of derivatization agents include phenylhydrazine (B124118) for spectrophotometric detection researchgate.net and 1-pyrene boronic acid for fluorescence detection. core.ac.uk A novel fluorescence derivatization method based on the Petasis reaction using 1-pyrene boronic acid and an amine has been developed for sensitive determination of this compound in human urine, showing good accuracy and precision. core.ac.uk

Gas chromatography-mass spectrometry (GC-MS) is another highly sensitive technique for this compound analysis, although GC-MS instruments can be more complex and less common. core.ac.uk Derivatization is typically required to make this compound volatile enough for GC analysis.

Spectrophotometric methods, such as those based on the modified Hopkins-Cole reaction with tryptophan, have also been developed for this compound determination in synthesis mixtures. chemrxiv.org This method involves a color reaction between this compound and tryptophan in the presence of ferric chloride and concentrated sulfuric acid, allowing for quantification within a specific concentration range. chemrxiv.org

Other analytical techniques mentioned include differential pulse polarography and ion chromatography. chemrxiv.org The choice of analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. Determining this compound in electrochemical synthesis mixtures can be particularly difficult due to the presence of various carboxylic acids and other organic compounds. atamanchemicals.comchemrxiv.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 760 nih.govfishersci.fimycocentral.euuni.lunih.gov |

| Oxalic acid | 971 nih.govfishersci.seuni.lumetabolomicsworkbench.org |

| Glyoxal | 7860 nih.govnih.govfishersci.seabertay.ac.uk |

| Glycolic acid | 762 |

| Nitric acid | 944 |

| Sodium nitrite | 23668188 |

| Hydrochloric acid | 313 |

| Calcium glyoxylate | 101736 |

| Calcium oxalate | 101735 |